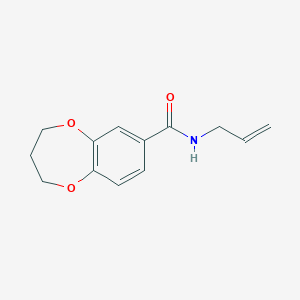
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It also modulates the activity of various receptors such as NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also improves cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various biological processes. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone. One direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for studying various biological processes.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone is a promising chemical compound with potential applications in various fields. Its ability to modulate multiple signaling pathways makes it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone involves the reaction of 1-methylpyrazol-4-ylmethanone with isoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-9-13(8-15-16)14(18)17-7-6-11-4-2-3-5-12(11)10-17/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSAWICPSFAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)






![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)


![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
